5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-
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Overview
Description
5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- is a heterocyclic compound containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- can be achieved through a 1,8-diketone ring formation reaction. This method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure . The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s sulfur atoms can form strong bonds with metal ions, which may play a role in its biological activity. Additionally, its heterocyclic structure allows it to participate in various chemical reactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
5,6-Diphenyl-1,3-dithiolo[4,5-b][1,4]dithiine-2-thione: A similar compound with phenyl groups attached to the heterocyclic ring.
4a,6,7,8a-Tetrahydro-1,3-dithiolo[4’,5’5,6]-1,4-dithiino[2,3-b]-1,4-dithiine-2-thione: Another related compound used as a precursor for organic π-donors.
Uniqueness
5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- is unique due to its specific ring structure and the presence of sulfur atoms, which impart distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the field of organic electronics.
Properties
CAS No. |
129993-53-9 |
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Molecular Formula |
C6H4OS5 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-sulfanylidene-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-one |
InChI |
InChI=1S/C6H4OS5/c7-3-1-9-4-5(10-2-3)12-6(8)11-4/h1-2H2 |
InChI Key |
MFRWFNJNFMWPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CSC2=C(S1)SC(=S)S2 |
Origin of Product |
United States |
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